(2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide is an organic molecule characterized by the presence of a pyrrolidine ring, a thiophene ring, and an enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, thiophene-2-carboxaldehyde, and appropriate acylating agents.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reactions are often catalyzed by acids or bases depending on the specific steps involved.
Industrial Production Methods
In an industrial setting, the synthesis of (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques, automated reaction monitoring, and purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enamide double bond, converting it to a single bond and potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the thioamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, which are of interest in medicinal chemistry.
Industry
In materials science, the compound could be explored for its electronic properties, particularly due to the presence of the thiophene ring, which is known for its conductive properties. This makes it a potential candidate for use in organic electronics or as a component in conductive polymers.
Mechanism of Action
The exact mechanism of action of (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The thioamide group could form strong interactions with metal ions or active sites in proteins, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-phenylprop-2-enamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings
Properties
IUPAC Name |
(E)-N-(pyrrolidine-1-carbothioyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c15-11(6-5-10-4-3-9-17-10)13-12(16)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2,(H,13,15,16)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLQJGVVAIGYGG-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=S)NC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.